1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine

Drug Discovery Chemical Probe Pharmacology

1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine (C25H21ClF2N6O) is a synthetic, small-molecule piperazine derivative composed of a bis(4-fluorophenyl)methyl lipophilic group linked via a piperazine ring to a 2-chloro-5-(1H-tetrazol-1-yl)benzamide pharmacophore. This compound belongs to a class of N-benzoylpiperazines that have been explored for diverse therapeutic targets, including microsomal triglyceride transfer protein (MTP) inhibition, glycine uptake inhibition, and calcium channel modulation.

Molecular Formula C25H21ClF2N6O
Molecular Weight 494.9 g/mol
Cat. No. B11143408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine
Molecular FormulaC25H21ClF2N6O
Molecular Weight494.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=C(C=CC(=C4)N5C=NN=N5)Cl
InChIInChI=1S/C25H21ClF2N6O/c26-23-10-9-21(34-16-29-30-31-34)15-22(23)25(35)33-13-11-32(12-14-33)24(17-1-5-19(27)6-2-17)18-3-7-20(28)8-4-18/h1-10,15-16,24H,11-14H2
InChIKeyAHOAQOKIIIKWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine


1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine (C25H21ClF2N6O) is a synthetic, small-molecule piperazine derivative composed of a bis(4-fluorophenyl)methyl lipophilic group linked via a piperazine ring to a 2-chloro-5-(1H-tetrazol-1-yl)benzamide pharmacophore. This compound belongs to a class of N-benzoylpiperazines that have been explored for diverse therapeutic targets, including microsomal triglyceride transfer protein (MTP) inhibition, glycine uptake inhibition, and calcium channel modulation [1]. Despite its structural relationship to characterized probes such as KB-2796 (a cerebral vasodilator), no published, comparator-anchored biological profiling data could be identified for this exact chemical entity in peer-reviewed literature or patent repositories as of the search date [2].

Procurement Risk: Why In-Class Piperazine Analogs Cannot Be Assumed to Be Functionally Interchangeable with 1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine


Piperazine-based benzamides and benzylpiperazines exhibit profound sensitivity to peripheral aryl substitution patterns, with even minor modifications—such as replacing a benzyl with a benzoyl linker or changing the position of a halogen—drastically altering target selectivity, cellular potency, and pharmacokinetic profiles [1]. For example, among arylpiperazine–tetrazoles, dual norepinephrine/dopamine reuptake inhibition potency varied over several orders of magnitude solely by changing the N-substituent on the piperazine ring [1]. Consequently, the unique combination of a bis(4-fluorophenyl)methyl cap, a piperazine core, a benzamide linker, and an ortho-chloro, meta-tetrazole benzoyl moiety present in this compound cannot be generically substituted with confidence without direct comparative data, as even regioisomeric chlorotetrazole substitutions are known to alter binding conformations in related chemotypes [2].

Quantitative Differentiation Evidence: 1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine vs. Closest Analogs


Absence of Published, Comparator-Anchored Biological Potency Data

A comprehensive search of peer-reviewed publications (PubMed, SciFinder), patent databases (Google Patents, USPTO, WIPO), and authoritative chemical databases (PubChem, ChEMBL, DrugBank) returned zero head-to-head pharmacological comparisons or quantitative bioactivity measurements (IC50, Ki, EC50, etc.) for 1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine against any named chemical comparator. Data for the structurally closest proximal analogs—KB-2796 (1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine) and the broader arylpiperazine–tetrazole series described by Paudel et al. (2016)—are available [1], but these compounds differ in critical pharmacophoric elements (benzyl vs. benzoyl linker; trimethoxy vs. chloro-tetrazole substitution), rendering cross-study quantitative comparison invalid for procurement decisions.

Drug Discovery Chemical Probe Pharmacology

Physicochemical Property Differentiation: Calculated vs. Measured

While no experimentally measured physicochemical data (logP, logD, aqueous solubility) for the exact compound is available, in silico predictions (ALOGPS, SwissADME) estimate this compound to have a consensus logP of ~4.2–4.8, a topological polar surface area (TPSA) of 70–80 Ų, and a molecular weight of 494.93 g/mol [1]. In comparison, the structurally related KB-2796 (MW 526.5 g/mol, ClogP ~5.9) and the triazole analog SAR629 (MW 383.4 g/mol, TPSA 60.7 Ų) span a wide property space. The intermediate lipophilicity of the target compound, driven by the polar tetrazole ring, suggests it occupies a differentiated physicochemical niche within the bis(4-fluorophenyl)methyl-piperazine series that may afford distinct solubility/permeability trade-offs relative to both the highly lipophilic KB-2796 and the smaller, less lipophilic SAR629. However, these remain computational predictions unsupported by experimental data for the exact chemical structure.

ADMET Prediction Physicochemical Properties Lead Optimization

Procurement-Targeted Application Scenarios for 1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine Based on Available Evidence


Chemical Scaffold for Custom Structure-Activity Relationship (SAR) Exploration in Bis(4-fluorophenyl)methyl-Piperazine Libraries

The compound's unique combination of a benzamide linker and a 2-chloro-5-(1H-tetrazol-1-yl) terminus is not present in any commercially available, biologically characterized analog. For a research group systematically exploring the SAR of bis(4-fluorophenyl)methyl-piperazine derivatives (e.g., for MTP, GlyT1, or calcium channel targets), this compound can serve as a key diversification building block. Its procurement is justified when the goal is to probe the pharmacological and pharmacokinetic consequences of replacing a benzyl (as in KB-2796) or triazole (as in SAR629) with a chlorotetrazole-benzamide moiety, a perturbation predicted to significantly alter hydrogen-bonding capacity and electronic properties relative to existing library members [1].

Pharmaceutical Intermediate for Synthesis of Designed Multitarget CNS or Metabolic Disorder Agents

Given that bis(4-fluorophenyl)methyl-piperazine is a privileged structure in CNS drug discovery (evidenced by KB-2796's cerebral vasodilation activity) , and that 1H-tetrazole is a known carboxylic acid bioisostere frequently incorporated into metabolic disorder programs (e.g., HMG-CoA reductase inhibitors) [2], this compound might be procured as a late-stage intermediate for synthesizing novel, exploratory dual-mechanism ligands. Its procurement value lies in its structural novelty as a functionalizable core for the design of patentable chemical series, rather than in proven superior activity against a specific target.

Reference Material for Analytical Method Development Targeting This Specific Chemotype

For laboratories developing impurity profiling methods for structurally complex piperazine-containing active pharmaceutical ingredients, this compound may be needed as a high-purity reference standard. Its distinct retention time, mass spectral fragmentation pattern, and UV/Vis absorbance profile (predicted from its chromophoric chlorotetrazolebenzamide moiety) would allow its use as a system suitability standard in HPLC–MS or UPLC–UV methods. Procurement is driven by the need to ensure method specificity, not by documented biological superiority [1].

Quote Request

Request a Quote for 1-[bis(4-fluorophenyl)methyl]-4-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.